Tert-butyl methyl(piperidin-3-ylmethyl)carbamate
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Overview
Description
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate can be synthesized through several methods. One common route involves the reaction of tert-butyl chloroformate with piperidin-3-ylmethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including pharmaceuticals.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl methyl(piperidin-3-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can act as a carbamate protecting group, which temporarily masks reactive sites in a molecule during chemical synthesis. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
- 3-(Boc-aminomethyl)piperidine
Uniqueness
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate is unique due to its specific structure, which provides stability and reactivity. Its tert-butyl group offers steric protection, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
tert-butyl N-methyl-N-(piperidin-3-ylmethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-6-5-7-13-8-10/h10,13H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZPRFQKDGVCLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629569 |
Source
|
Record name | tert-Butyl methyl[(piperidin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169750-76-9 |
Source
|
Record name | tert-Butyl methyl[(piperidin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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